molecular formula C15H15NO2 B6219695 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2751611-92-2

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6219695
CAS No.: 2751611-92-2
M. Wt: 241.3
InChI Key:
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Description

7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound that features a benzoxazine ring system with a benzyloxy substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with benzyl bromide to form the benzyloxy derivative, followed by cyclization with formaldehyde under acidic conditions to yield the desired benzoxazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde derivatives.

    Reduction: The benzoxazine ring can be reduced to form the corresponding benzoxazolidine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde derivatives.
  • Reduction of the benzoxazine ring forms benzoxazolidine.
  • Substitution reactions yield various functionalized benzoxazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
  • 4-aminomethyl-7-benzyloxy-2H-chromen-2-one

Comparison: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

2751611-92-2

Molecular Formula

C15H15NO2

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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